Cas no 97872-07-6 (2-[5-(butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)acetamide)
![2-[5-(butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)acetamide structure](https://it.kuujia.com/scimg/cas/97872-07-6x500.png)
97872-07-6 structure
Nome del prodotto:2-[5-(butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)acetamide
2-[5-(butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[5-(butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)acetamide
- 2-(5-butan-2-yl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
- 2-(5-Butan-2-ylbenzo(d)isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
- 2-[5-(Butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)ethanimidic acid
- DTXSID80913604
- 97872-07-6
-
- Inchi: InChI=1S/C22H26N2O2/c1-5-15(2)16-11-12-20-18(13-16)19(24-26-20)14-21(25)23-22(3,4)17-9-7-6-8-10-17/h6-13,15H,5,14H2,1-4H3,(H,23,25)
- Chiave InChI: YIBFKOJICXAYPD-UHFFFAOYSA-N
- Sorrisi: CCC(C)C1=CC2=C(C=C1)ON=C2CC(=O)NC(C)(C)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 350.199
- Massa monoisotopica: 350.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 473
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.1Ų
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 1.109
- Punto di ebollizione: 554.5°C at 760 mmHg
- Punto di infiammabilità: 289.1°C
- Indice di rifrazione: 1.575
2-[5-(butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)acetamide Letteratura correlata
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
97872-07-6 (2-[5-(butan-2-yl)-1,2-benzoxazol-3-yl]-N-(2-phenylpropan-2-yl)acetamide) Prodotti correlati
- 881916-00-3(Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate)
- 1806406-32-5(3-(3-Bromo-5-(chloromethyl)phenyl)propanenitrile)
- 83548-91-8(9,10[1',2']-benzenoanthracene-1,4-dione, 2,3-dichloro-9,10-dihydro-)
- 1797682-81-5(N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide)
- 2307754-68-1(rac-4-(3R,4R)-4-methylpyrrolidine-3-carbonylmorpholine hydrochloride, trans)
- 897453-47-3(1,3,9-trimethyl-8-{2-(3-nitrophenyl)-2-oxoethylsulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione)
- 2171418-09-8(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylbutanoic acid)
- 1785532-42-4(Butanal, 4,4-difluoro-)
- 400073-85-0(1-(1H-BENZIMIDAZOL-2-YL)-2-CHLOROETHANOL)
- 1269233-04-6(N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
